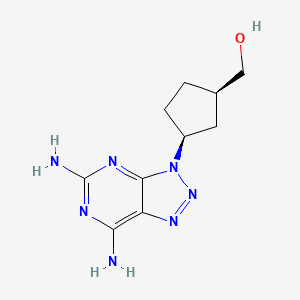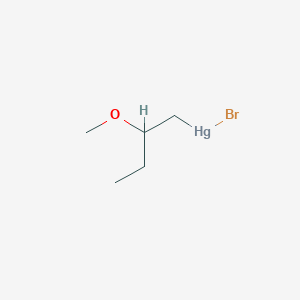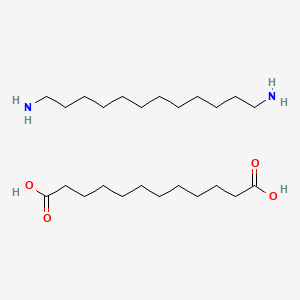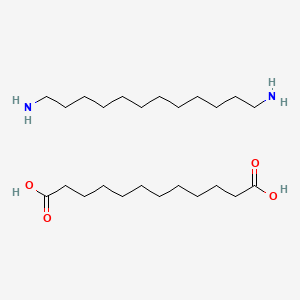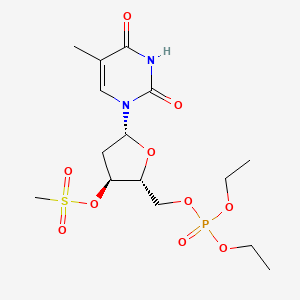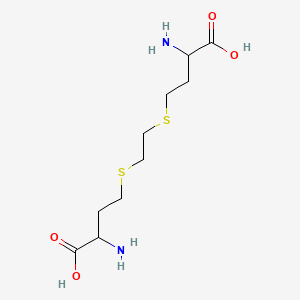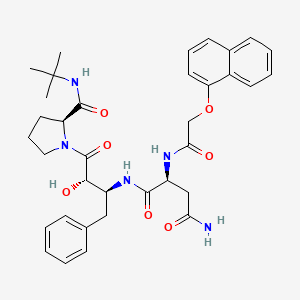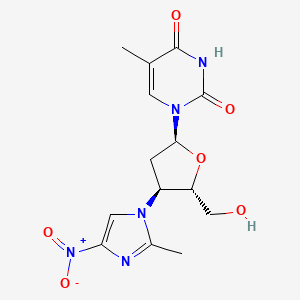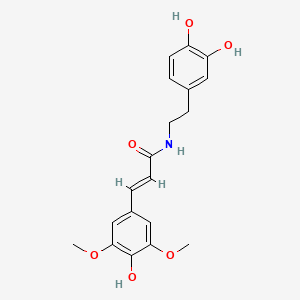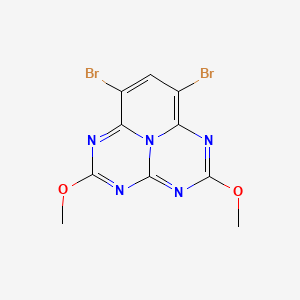
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene: is a heterocyclic compound with the molecular formula C10H7Br2N5O2 and a molecular weight of 389.003 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and two methoxy groups attached to a pentaazaphenalene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of methanol as a solvent and bromine as the brominating agent . The reaction is carried out at a specific temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amino derivatives , while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7,9-Dibromo-2,5-dimethoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
88061-95-4 |
|---|---|
Molecular Formula |
C10H7Br2N5O2 |
Molecular Weight |
389.00 g/mol |
IUPAC Name |
10,12-dibromo-3,7-dimethoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C10H7Br2N5O2/c1-18-9-13-6-4(11)3-5(12)7-14-10(19-2)16-8(15-9)17(6)7/h3H,1-2H3 |
InChI Key |
SVQBNYSGEFXLMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


